molecular formula C9H8ClF3 B3371959 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene CAS No. 85289-90-3

1-(1-Chloroethyl)-4-(trifluoromethyl)benzene

Cat. No. B3371959
CAS RN: 85289-90-3
M. Wt: 208.61 g/mol
InChI Key: CKKMRMKMZIDSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a trifluoromethyl group and a chloroethyl group. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the benzene ring could undergo electrophilic aromatic substitution reactions. The chloroethyl group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the trifluoromethyl group could increase the compound’s stability and decrease its reactivity compared to benzene .

Scientific Research Applications

Electrochemical Fluorination

The electrochemical fluorination of benzenes, including those with trifluoromethyl groups like 1-(1-Chloroethyl)-4-(trifluoromethyl)benzene, can produce perfluorocyclohexane derivatives. This process is significant in the synthesis of perfluorinated compounds, which have wide applications due to their unique properties (Yonekura et al., 1976).

Synthesis of Polyetherimide

In polymer science, 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, synthesized through reactions involving trifluoromethyl-substituted benzenes like this compound, has been used to create novel fluorine-containing polyetherimides. These materials are characterized using technologies like FTIR and DSC, indicating their importance in advanced materials science (Yu Xin-hai, 2010).

Catalytic Trifluoromethylation

Methyltrioxorhenium has been used as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds, involving reagents related to trifluoromethyl-substituted benzenes. This process highlights the utility of such compounds in organic synthesis and pharmaceutical research (Mejía & Togni, 2012).

Lithiation and Substitution Reactions

Chloro(trifluoromethyl)benzenes undergo deprotonation and subsequent reactions to produce various derivatives. These reactions demonstrate the role of such compounds in complex organic synthesis and in the development of new chemical entities (Mongin et al., 1996).

Synthesis of Benzimidazoles

This compound is used in the synthesis of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This synthesis is significant in medicinal chemistry for producing compounds with potential pharmacological activities (Vargas-Oviedo et al., 2017).

Dissociative Electron Attachment Studies

Research involving (1- and 2-chloroethyl)benzenes, which are structurally related to this compound, contributes to our understanding of free radical formation in γ-irradiated organic matrices. This is crucial in understanding chemical processes under irradiation conditions (Saito & Yoshida, 1974).

Electrophilic Substitution

Studies on the selective and effective iodination of benzene derivatives, using compounds like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane, highlight the importance of chloromethyl and trifluoromethyl groups in organic synthesis (Stavber et al., 2002).

Safety and Hazards

As with any chemical compound, handling “1-(1-Chloroethyl)-4-(trifluoromethyl)benzene” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties. It could potentially be used in the synthesis of other organic compounds, or in various industrial applications .

properties

IUPAC Name

1-(1-chloroethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKMRMKMZIDSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85289-90-3
Record name 1-(1-chloroethyl)-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene
Reactant of Route 3
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene
Reactant of Route 4
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene
Reactant of Route 5
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene
Reactant of Route 6
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.